molecular formula C14H13Cl2NOS B6114901 N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide

N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide

Cat. No.: B6114901
M. Wt: 314.2 g/mol
InChI Key: SKORDONZRRVMDR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a 3,4-dichlorobenzyl group attached to a thiophene ring, which is further substituted with an ethyl group and a carboxamide functional group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NOS/c1-2-10-4-6-13(19-10)14(18)17-8-9-3-5-11(15)12(16)7-9/h3-7H,2,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKORDONZRRVMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and 5-ethyl-2-thiophenecarboxylic acid.

    Formation of Intermediate: The 3,4-dichlorobenzyl chloride is reacted with 5-ethyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine to form the corresponding ester intermediate.

    Amidation: The ester intermediate is then subjected to amidation using ammonia or an amine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(3,4-dichlorobenzyl)cinchoninium chloride

Uniqueness

N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide is unique due to the presence of both the 3,4-dichlorobenzyl and thiophene moieties, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

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